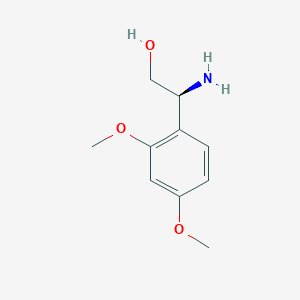

(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to a carbon framework that is chiral, meaning it is non-superimposable on its mirror image. These compounds are of paramount importance in asymmetric synthesis, a branch of chemistry focused on the stereoselective synthesis of specific enantiomers or diastereomers of a chiral product.

The utility of chiral amino alcohols in this field is multifaceted:

Chiral Building Blocks: They serve as versatile starting materials or key intermediates for the synthesis of a wide array of enantiomerically pure complex molecules, including many pharmaceuticals. nih.govfrontiersin.org The presence of two distinct functional groups (amine and alcohol) at a stereogenic center provides a scaffold that can be elaborated into more complex structures with controlled stereochemistry.

Chiral Auxiliaries: Chiral amino alcohols can be temporarily incorporated into a non-chiral substrate to guide a subsequent chemical reaction to proceed with high stereoselectivity. acs.org After the desired stereochemical outcome is achieved, the auxiliary can be removed and often recovered for reuse.

Chiral Ligands: They are frequently used to form complexes with metal catalysts. acs.org These chiral metal complexes can then catalyze a variety of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity. acs.org The synthesis of enantiomerically pure 1,2-amino alcohols through methods like catalytic asymmetric hydrogenation offers significant economic and environmental advantages over older resolution techniques. acs.org

The development of efficient methods, both chemical and biological, for synthesizing chiral amino alcohols is an active area of research, driven by their widespread application in creating stereochemically defined molecules. nih.govfrontiersin.orgnih.gov

Overview of Arylethanolamine Derivatives in Organic Synthesis

Arylethanolamines are a structural class of organic compounds characterized by an ethanolamine (B43304) core [-CH(OH)-CH2-NH-] attached to an aryl (aromatic ring) group. This structural motif is a key feature in a multitude of compounds, particularly within medicinal chemistry. nih.govnih.gov

The synthesis of arylethanolamine derivatives is a significant focus in organic synthesis due to their prevalence in biologically active molecules. nih.gov Synthetic strategies often involve the asymmetric reduction of α-amino ketones or the nucleophilic opening of epoxides with amines. The specific substituents on the aryl ring and the nitrogen atom can be varied to fine-tune the properties of the final compound. nih.govwipo.int This modularity allows for the creation of large libraries of related compounds for structure-activity relationship studies. For instance, different substituents on the phenyl ring of phenylethanolamine derivatives have been shown to significantly influence their biological activity. nih.gov

Structural Features and Chiral Purity Considerations for (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol

This compound is a specific arylethanolamine derivative with distinct structural characteristics. The molecule features a 2,4-dimethoxyphenyl group, an amino group, and a hydroxyl group. The stereochemistry at the carbon atom bearing the hydroxyl group and the aryl group is designated as (S), according to the Cahn-Ingold-Prelog priority rules.

The key structural features include:

A Chiral Center: The carbon atom bonded to the hydroxyl group, the 2,4-dimethoxyphenyl group, the aminoethyl group, and a hydrogen atom is a stereocenter.

Functional Groups: It possesses a primary amine (-NH2) and a primary alcohol (-OH), which are key sites for further chemical modification.

Aromatic Ring: The 2,4-dimethoxyphenyl group consists of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH3) groups at positions 2 and 4. These electron-donating groups can influence the reactivity of the aromatic ring.

The chiral purity , or enantiomeric excess (ee), of this compound is a critical parameter. In asymmetric synthesis, achieving a high enantiomeric excess is essential because the different enantiomers of a chiral molecule can have vastly different biological activities. The synthesis of this compound with high chiral purity requires stereoselective methods. The determination of enantiomeric purity is typically accomplished using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. researchgate.net The development of reliable analytical methods is crucial for quality control in the synthesis and application of enantiomerically pure compounds. researchgate.net

Table of Physicochemical Properties for 2-Amino-2-(2,4-dimethoxyphenyl)ethanol

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |

| InChI Key | JVZVUXBFNRPOAY-SVGMAFHSNA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(CO)N)OC |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

XNLFQEYMRQGUGF-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H](CO)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CO)N)OC |

Origin of Product |

United States |

Utilization of S 2 Amino 2 2,4 Dimethoxyphenyl Ethanol As a Versatile Chiral Building Block

Formation of Chiral Beta-Amino Sulfides and Thiols

The conversion of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol to chiral beta-amino sulfides or thiols is not a commonly reported transformation in the literature. Standard synthetic routes to these structures often involve alternative starting materials. For example, a frequent strategy for synthesizing β-amino thiols is the ring-opening of chiral aziridines with a sulfur nucleophile like hydrogen sulfide or a thiol. Another approach involves the reduction of β-amino sulfones or the manipulation of sulfur-containing amino acids. The structure of this compound, with its stable hydroxyl group, does not lend itself directly to substitution with a thiol group under standard conditions without significant functional group manipulation, such as conversion to a leaving group, which could risk racemization.

Role in the Preparation of Other Chiral Auxiliaries and Ligands

A significant application of chiral 1,2-amino alcohols like this compound is their use as precursors for more sophisticated chiral auxiliaries and ligands for asymmetric catalysis. The inherent chirality and defined spatial relationship between the nitrogen and oxygen atoms make them excellent scaffolds for this purpose.

A prominent class of ligands derived from amino alcohols are β-aminophosphines . These are typically prepared by converting the hydroxyl group of the amino alcohol into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a phosphide anion (e.g., potassium diphenylphosphide) rsc.org. The resulting ligands, which possess both a hard nitrogen center and a soft phosphorus center, are highly effective in a variety of metal-catalyzed asymmetric reactions. Their utility stems from their stability, low toxicity, and the ease with which their steric and electronic properties can be tuned by modifying the substituents on the amino alcohol backbone or the phosphorus atom rsc.org.

Table 3: Examples of Ligand Classes Derived from Chiral Amino Alcohols

| Ligand Class | Key Structural Feature | Typical Application |

|---|---|---|

| β-Aminophosphines | P-C-C-N backbone | Palladium-catalyzed allylic substitution |

| Oxazolidines | Fused 5-membered ring | Chiral auxiliaries in alkylation reactions |

| Thiophosphorus Acids | P-chiral center | Organocatalysis beilstein-journals.org |

This interactive table showcases representative classes of chiral ligands and auxiliaries that can be synthesized from chiral amino alcohol precursors.

Precursor for Complex Chiral Molecules

The true value of a chiral building block like this compound is realized in its incorporation into larger, biologically active molecules. The chiral 1,2-amino alcohol motif is a common substructure in numerous pharmaceuticals and natural products, including epinephrine, phenylephrine, and various beta-blockers acs.orgnih.gov. Syntheses of these targets often rely on starting with a pre-formed chiral amino alcohol to set the required stereochemistry early in the synthetic sequence.

Furthermore, derivatives of the amino alcohol can be integrated into complex syntheses. For example, the oxazolidine ring, formed as described in section 3.1.1, can be a key intermediate. In syntheses related to the anticancer drug Taxol, an oxazolidine substructure is used to introduce the chiral side chain onto the baccatin III core google.com. This strategy uses the oxazolidine as a protected and stereochemically defined precursor to the required amino alcohol functionality in the final complex molecule. This highlights how this compound can serve as the foundational chiral element for constructing intricate molecular architectures.

Table 4: Biologically Active Molecules Containing the 1,2-Amino Alcohol Motif

| Molecule Name | Therapeutic Class |

|---|---|

| Norepinephrine | Vasopressor |

| (R)-Salbutamol | Bronchodilator |

| Phenylephrine | Decongestant |

| Tigemonam | Antibiotic |

This table lists examples of complex pharmaceutical agents that feature the chiral 1,2-amino alcohol core structure.

Stereoselective Transformations Catalyzed by Derivatives of this compound

While the parent amino alcohol is not itself a catalyst, its derivatives are widely employed to induce stereoselectivity in chemical reactions. This can be achieved either through organocatalysis or by using the derivative as a chiral ligand in transition metal catalysis.

Derivatives such as the β-aminophosphines discussed in section 3.3 are powerful chiral ligands rsc.org. When coordinated to a metal center (e.g., palladium, copper, rhodium, or ruthenium), they create a chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer of the product over the other. These ligand-metal complexes are instrumental in achieving high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and conjugate additions rsc.org.

Alternatively, derivatives can function as organocatalysts , which are metal-free small molecules that catalyze reactions. For instance, imidazolidinones, which can be derived from amino-containing precursors, are effective catalysts for enantioselective Diels-Alder reactions smolecule.com. Chiral phosphoric acids, another class of organocatalysts, have also been synthesized using chiral amines as part of their structure and are used in a variety of stereoselective transformations beilstein-journals.orgmdpi.com. The derivatives of this compound are thus enabling tools for a broad spectrum of modern stereoselective synthetic methodologies.

Table 5: Stereoselective Reactions Enabled by Amino Alcohol-Derived Catalysts/Ligands

| Reaction Type | Catalyst System | Role of Amino Alcohol Derivative |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium Complex | Chiral phosphine ligand |

| Asymmetric Allylic Alkylation | Palladium Complex | Chiral N,P-ligand rsc.org |

| Asymmetric Diels-Alder | Imidazolidinone | Organocatalyst scaffold smolecule.com |

| Asymmetric 1,4-Addition | Copper Complex | Chiral phosphine ligand |

This interactive table summarizes key asymmetric transformations where derivatives of chiral amino alcohols are commonly employed to control stereochemistry.

Advanced Spectroscopic and Stereochemical Characterization of S 2 Amino 2 2,4 Dimethoxyphenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while advanced NMR experiments can reveal through-bond and through-space correlations, aiding in the complete assignment of the molecular structure. For chiral molecules like (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol, NMR is also instrumental in determining the absolute configuration, often with the aid of chiral auxiliaries.

A hypothetical ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would be expected to show distinct signals for each unique proton. The aromatic protons on the dimethoxyphenyl ring would appear as a set of multiplets in the downfield region. The two methoxy (B1213986) groups would likely present as sharp singlets. The protons of the ethanol (B145695) backbone, specifically the methine (CH-OH) and methylene (B1212753) (CH₂-NH₂) groups, would exhibit characteristic splitting patterns due to coupling with neighboring protons. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.80-7.20 | m | - |

| CH-OH | 4.50 | dd | 8.0, 4.0 |

| OCH₃ | 3.85 | s | - |

| OCH₃ | 3.80 | s | - |

| CH₂-NH₂ | 2.90-3.10 | m | - |

| NH₂ | 1.90 | br s | - |

| OH | 1.80 | br s | - |

Note: This table represents predicted values and may vary based on experimental conditions.

To determine the absolute configuration of the stereocenter in this compound, a chiral derivatizing agent such as Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be employed. wikipedia.orgdrugfuture.com This method involves the reaction of the chiral amine or alcohol with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric amides or esters. wikipedia.org

These diastereomers exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original amino alcohol can be assigned. nih.gov According to Mosher's model, for the (R)-MTPA derivative, the protons on one side of the MTPA plane will be shielded by the phenyl group and appear at a higher field (lower ppm), while for the (S)-MTPA derivative, these same protons will be deshielded and appear at a lower field (higher ppm). A consistent pattern of these chemical shift differences allows for the unambiguous assignment of the absolute stereochemistry. nih.gov

An alternative NMR method for determining enantiomeric purity and assigning absolute configuration involves the use of chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands. tcichemicals.comorganicchemistrydata.org When a CSR is added to a solution of a racemic or enantiomerically enriched sample of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol, it forms diastereomeric complexes in situ.

These transient diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. researchgate.net This allows for the direct quantification of the enantiomeric excess by integrating the corresponding signals. The magnitude and direction of the induced shifts can sometimes be correlated with the absolute configuration of the substrate by comparing the data with that of known compounds. researchgate.net Europium and Praseodymium complexes are commonly used CSRs. organicchemistrydata.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the alcohol and primary amine groups. The C-H stretching vibrations of the aromatic ring and the aliphatic backbone would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and alcohol groups would likely produce strong bands in the 1250-1000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching of the aromatic ring would give a strong Raman signal. The C-C backbone vibrations would also be observable.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H/N-H stretch | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |

| C=C aromatic stretch | 1610, 1500 | 1610 (strong) |

| C-O ether stretch | 1250-1200 (asymmetric), 1050-1020 (symmetric) | Weak |

| C-O alcohol stretch | ~1050 | Weak |

Note: These are generalized expected frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of 2-Amino-2-(2,4-dimethoxyphenyl)ethanol (C₁₀H₁₅NO₃) is 197.23 g/mol . nih.govsigmaaldrich.comepa.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 197. The fragmentation of this compound would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom would be a favorable process. Another likely fragmentation would involve the loss of a water molecule from the alcohol group. The dimethoxy-substituted benzene (B151609) ring can also lead to characteristic fragment ions.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 197 | [C₁₀H₁₅NO₃]⁺ | Molecular Ion |

| 166 | [C₉H₁₂NO₂]⁺ | Loss of CH₂OH |

| 151 | [C₈H₉O₂]⁺ | Cleavage of the C-C bond next to the ring |

| 137 | [C₈H₉O₂]⁺ | Loss of CH₃O |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the aromatic ring |

Note: This table presents hypothetical fragmentation patterns.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose.

For chiral HPLC, a chiral stationary phase (CSP) is used. These CSPs are typically based on chiral molecules such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, which can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. csic.es The enantiomeric excess can be accurately calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral GC also utilizes a capillary column with a CSP. gcms.czresearchgate.net For volatile compounds or those that can be derivatized to increase their volatility, chiral GC can provide excellent resolution of enantiomers. Derivatization of the amine and alcohol groups of this compound may be necessary for optimal separation.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.

For the determination of the absolute configuration, the technique of anomalous dispersion is often employed, typically requiring the presence of a heavier atom in the structure or in the crystallization solvent. The data obtained from X-ray crystallography not only confirms the connectivity and relative stereochemistry but also provides the absolute stereochemistry without the need for reference to other chiral molecules. Furthermore, it reveals detailed information about the solid-state conformation, intermolecular interactions such as hydrogen bonding, and crystal packing. While no crystal structure for this compound is currently available in the public domain, this technique remains the gold standard for unambiguous stereochemical assignment.

Computational Chemistry and Theoretical Studies on S 2 Amino 2 2,4 Dimethoxyphenyl Ethanol

Emerging Research Directions and Future Prospects for S 2 Amino 2 2,4 Dimethoxyphenyl Ethanol Chemistry

Development of Novel Enantioselective Catalytic Systems

The unique structural characteristics of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol, featuring a chiral center with vicinal amino and hydroxyl groups, make it an exemplary scaffold for the development of new enantioselective catalysts. acs.orgnih.gov Chiral β-amino alcohols are crucial intermediates and building blocks in the synthesis of a wide array of pharmaceutically important compounds. taylorfrancis.comacs.org The development of catalysts derived from this motif is a promising avenue for asymmetric synthesis, a field dedicated to producing single enantiomers of chiral molecules, which is critical in the pharmaceutical and agrochemical industries. mdpi.commdpi.commonash.edu

Researchers are exploring the use of this compound and its derivatives as chiral ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. The 2,4-dimethoxyphenyl group provides steric bulk and electronic properties that can be fine-tuned to optimize catalyst performance for specific transformations, such as asymmetric reductions, additions, and C-H functionalization reactions. nih.gov

Table 1: Potential Enantioselective Catalytic Systems and Applications

| Catalyst Type | Metal Center | Potential Asymmetric Reaction | Key Feature |

|---|---|---|---|

| Chiral Ligand | Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Forms a stable chelate, inducing high enantioselectivity. acs.org |

| Organocatalyst | N/A | Michael Addition | Utilizes hydrogen bonding and steric hindrance to control facial selectivity. mdpi.com |

| Chiral Ligand | Copper (Cu) | Radical C-H Amination | Enables regio- and enantio-selective hydrogen atom transfer (HAT). nih.gov |

| Chiral Auxiliary | N/A | Aldol Reactions | Temporarily attached to the substrate to direct stereochemistry. |

Exploration of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research will heavily focus on developing sustainable and environmentally benign methods for synthesizing this compound and its derivatives. nih.govnih.govresearchgate.net Traditional synthetic routes often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, and organic solvents, which generate significant waste. nih.gov

A key area of exploration is biocatalysis, which utilizes enzymes to perform chemical transformations. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional enantio- and regioselectivity. rsc.orgresearchgate.net For the synthesis of chiral amino alcohols, enzymes such as transaminases and amine dehydrogenases are particularly promising. nih.govnih.govfrontiersin.org These enzymes can convert prochiral ketones into chiral amino alcohols with high optical purity, often using ammonia (B1221849) as an inexpensive amino donor and generating water as the main byproduct. nih.govfrontiersin.org Directed evolution and protein engineering techniques can be employed to tailor enzymes for specific substrates and improve their stability and activity. nih.gov

Beyond biocatalysis, other green chemistry principles are being applied. This includes the use of greener solvents like water or bio-renewable solvents, the development of catalyst-free reactions, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.govsigmaaldrich.com These approaches aim to reduce the Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated relative to the amount of product. unibo.it

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges |

|---|---|---|

| Conventional Chemical Synthesis | Well-established, versatile | Often requires harsh conditions, generates significant waste, may use toxic reagents. nih.gov |

| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally benign, reduced waste. nih.govrsc.org | Enzyme stability, substrate scope limitations, potential for low volumetric productivity. nih.gov |

| Green Chemical Synthesis | Reduced environmental impact, use of renewable resources, improved safety. nih.govsigmaaldrich.com | Can require significant process optimization, catalyst development. |

Design and Synthesis of Advanced Functional Materials Incorporating the Chiral Motif

The inherent chirality of this compound makes it a valuable building block for the creation of advanced functional materials. researchgate.net Chirality is a fundamental property that can dictate the structure and function of materials at the macroscopic level. nih.gov By incorporating this specific chiral motif into polymers, metal-organic frameworks (MOFs), or self-assembling systems, researchers can impart unique chiroptical, electronic, or recognition properties to the resulting materials. yale.eduacs.org

For example, polymers synthesized from chiral monomers derived from this compound could be used in enantioselective separations, acting as the stationary phase in chromatography columns to resolve racemic mixtures. Such materials could also function as sensors capable of distinguishing between enantiomers of a target analyte.

In the realm of materials science, there is significant interest in developing materials with strong chiroptical responses, such as circular dichroism, for applications in optical information processing and imaging. researchgate.netyale.edu The strategic placement of the chiral this compound unit within a larger molecular architecture can lead to the amplification of chiral effects, resulting in materials with enhanced performance.

Table 3: Potential Functional Materials and Applications

| Material Type | Incorporated Chiral Motif | Potential Application |

|---|---|---|

| Chiral Polymers | As a monomeric unit in the polymer backbone or as a pendant group. | Enantioselective chromatography, chiral sensors. |

| Metal-Organic Frameworks (MOFs) | As the organic linker connecting metal nodes. | Asymmetric catalysis, enantioselective adsorption/separation. |

| Liquid Crystals | As a chiral dopant to induce helical structures. | Optical displays, responsive materials. |

| Self-Assembled Monolayers | As the head group on a surface. | Chiral surfaces for selective binding and catalysis. mdpi.com |

Chemoinformatic Approaches for Derivative Discovery

Chemoinformatics and computational modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these in silico methods offer a powerful strategy for accelerating the discovery of new derivatives with enhanced properties. uib.noacs.org By creating virtual libraries of related compounds and using computational algorithms to predict their activities and properties, researchers can prioritize synthetic targets and avoid the time-consuming and resource-intensive process of trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their performance as catalysts or as components in functional materials. mdpi.com For instance, descriptors such as steric parameters, electronic properties, and molecular shape can be used to build predictive models for the enantioselectivity of a catalyst in a particular reaction.

Furthermore, molecular docking and dynamics simulations can provide insights into the interactions between a chiral ligand and a metal center, or between a chiral material and a target molecule. This understanding at the molecular level is crucial for the rational design of new and improved systems. High-throughput virtual screening can rapidly assess thousands of potential derivatives, identifying the most promising candidates for experimental investigation. nih.gov

Table 4: Chemoinformatic Tools for Derivative Discovery

| Tool/Technique | Purpose in Derivative Discovery |

|---|---|

| Virtual Screening | Rapidly evaluate large libraries of virtual compounds to identify potential hits. nih.gov |

| QSAR Modeling | Develop predictive models that link molecular structure to a desired property (e.g., catalytic activity). mdpi.com |

| Molecular Docking | Predict the binding mode and affinity of a chiral ligand to a metal or a substrate to a catalyst's active site. |

| Density Functional Theory (DFT) | Calculate electronic structure and predict reaction mechanisms and transition states to understand the origin of stereoselectivity. chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis

The translation of promising chemical syntheses from the laboratory to industrial production is a significant challenge. Flow chemistry, or continuous manufacturing, is a transformative technology that is revolutionizing the pharmaceutical and fine chemical industries. chemicalindustryjournal.co.ukalmacgroup.comaurigeneservices.com The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms. mdpi.comcontractpharma.com

Compared to traditional batch processing, continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com The high surface-area-to-volume ratio in microreactors or tubular reactors allows for efficient heat and mass transfer, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. contractpharma.comnih.gov

Automated synthesis platforms can combine flow reactors with in-line purification and real-time analytical tools. mdpi.com This integration allows for a seamless, multi-step synthesis where intermediates are generated and consumed in a continuous stream without isolation. nih.govuc.pt Such automated systems can accelerate process optimization, enable rapid library synthesis for structure-activity relationship studies, and facilitate a more efficient and reproducible scale-up of manufacturing processes. mdpi.com

Table 5: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. aurigeneservices.com |

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes enhance safety, especially for hazardous reactions. contractpharma.com |

| Scalability | Scaling up can be complex and non-linear. | Scalable by running the system for longer or using multiple reactors in parallel ("numbering-up"). chemicalindustryjournal.co.uk |

| Efficiency | Can have lower space-time yields. | Often leads to higher yields, better selectivity, and reduced reaction times. mdpi.com |

| Automation | More difficult to fully automate. | Easily integrated with in-line purification and analytics for full automation. uc.pt |

Q & A

Q. What synthetic methodologies are effective for producing enantiomerically pure (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol?

Enantioselective synthesis of this compound typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For example:

- Chiral Reduction : Use of chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymes (ketoreductases) to reduce the corresponding α-ketoamide intermediate.

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization .

- Key Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

Q. How can the structural integrity and purity of this compound be verified?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.2 ppm), and ethanolamine protons (δ ~1.5–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₅NO₃: 197.1052).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- X-ray Crystallography : For absolute configuration confirmation (if single crystals are obtained), using programs like SHELXL .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in enzyme inhibition?

- Substituent Effects : The 2,4-dimethoxy groups enhance steric bulk and electron-donating capacity, potentially improving binding to hydrophobic pockets in enzymes. Compare with analogs like (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (IC₅₀ = 1.31 mM for collagenase inhibition) .

- Docking Studies : Computational modeling (e.g., AutoDock Vina) reveals hydrogen bonding between the ethanolamine group and catalytic residues (e.g., Gln215 in collagenase) and π-π stacking with aromatic residues (e.g., Tyr201) .

Q. How do solvent and pH conditions influence the stability of this compound?

- Stability Profile :

- Aqueous Solutions : Degrades rapidly at pH < 3 (amine protonation) or pH > 10 (hydroxide attack on methoxy groups).

- Optimal Storage : -20°C in anhydrous DMSO or ethanol; avoid light (UV sensitivity of aryl ethers).

- Degradation Pathways : LC-MS/MS identifies hydrolysis byproducts (e.g., 2,4-dimethoxyphenylacetaldehyde).

Q. What strategies mitigate racemization during derivatization of this compound?

- Low-Temperature Reactions : Conduct acylations or alkylations at 0–4°C to minimize epimerization.

- Protective Groups : Use tert-butoxycarbonyl (Boc) for the amine and silyl ethers (TBDMS) for the hydroxyl group.

- Kinetic Monitoring : Track enantiomeric excess (ee) via time-resolved chiral HPLC during reactions .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the 2,4-dimethoxy motif in modulating enzyme selectivity (e.g., kinases vs. hydrolases).

- In Vivo Pharmacokinetics : Evaluate metabolic stability and blood-brain barrier penetration for CNS applications.

- Crystallographic Data : Solve the X-ray structure to validate docking predictions and refine SAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.